molecular formula C11H20O B1235092 Dictyoprolenol CAS No. 81703-01-7

Dictyoprolenol

Cat. No.: B1235092
CAS No.: 81703-01-7
M. Wt: 168.28 g/mol
InChI Key: JYWXEBALSPBIIA-TYBABMIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dictyoprolenol is a naturally occurring compound found in the essential oils of certain marine brown algae, such as Dictyopteris prolifera, Dictyopteris latiscula, and Dictyopteris undulata . . The chemical structure of this compound is characterized by the presence of an undecadien-3-ol backbone with specific stereochemistry.

Chemical Reactions Analysis

Types of Reactions: Dictyoprolenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions include dictyopterenes, which are significant for their role as sex pheromones in marine brown algae .

Scientific Research Applications

Dictyoprolenol has several scientific research applications, particularly in the fields of chemistry, biology, and marine ecology . Some of its notable applications include:

    Chemistry: this compound serves as a precursor for synthesizing dictyopterenes, which are valuable for studying chemical communication in marine organisms.

    Biology: The compound is used to investigate the biosynthetic pathways of sex pheromones in brown algae.

    Medicine: Research on this compound and its derivatives may lead to the development of new bioactive compounds with potential therapeutic applications.

    Industry: this compound’s role in producing natural pheromones can be harnessed for creating eco-friendly pest control solutions in agriculture.

Comparison with Similar Compounds

Properties

CAS No.

81703-01-7

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(3S,5Z)-undeca-1,5-dien-3-ol

InChI

InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11(12)4-2/h4,8-9,11-12H,2-3,5-7,10H2,1H3/b9-8-/t11-/m1/s1

InChI Key

JYWXEBALSPBIIA-TYBABMIJSA-N

SMILES

CCCCCC=CCC(C=C)O

Isomeric SMILES

CCCCC/C=C\C[C@@H](C=C)O

Canonical SMILES

CCCCCC=CCC(C=C)O

Synonyms

dictyoprolenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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